Nodularin

Vue d'ensemble

Description

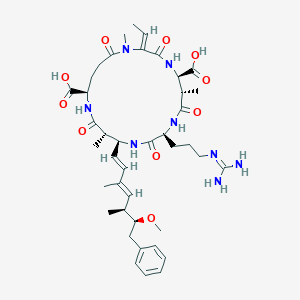

La nodularine est une hépatotoxine puissante produite par la cyanobactérie Nodularia spumigena . Ce composé est un pentapeptide cyclique, connu pour sa stabilité et sa résistance à la dégradation par la lumière, la température et les micro-ondes . La nodularine se retrouve principalement dans les plans d’eau saumâtres et est connue pour causer de graves dommages au foie chez l’homme et les animaux .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La nodularine est synthétisée de manière non ribosomique par la cyanobactérie Nodularia spumigena . La biosynthèse implique un assemblage complexe d’acides aminés non protéinogènes, notamment l’acide N-méthyl-didéhydroaminobutyrique et l’acide β-aminé ADDA . La voie de synthèse est complexe, impliquant de multiples étapes enzymatiques qui assurent la formation de la structure cyclique.

Méthodes de production industrielle : La production industrielle de nodularine n’est pas courante en raison de sa nature toxique. À des fins de recherche, la nodularine peut être isolée à partir des efflorescences de cyanobactéries. Le processus d’isolement implique la récolte des cyanobactéries, suivie d’une extraction et d’une purification à l’aide de techniques telles que la chromatographie liquide haute performance (CLHP) et la spectrométrie de masse .

Analyse Des Réactions Chimiques

Types de réactions : La nodularine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont cruciales pour comprendre sa stabilité et ses interactions avec d’autres composés.

Réactifs et conditions courants :

Oxydation : La nodularine peut être oxydée à l’aide de réactifs comme le peroxyde d’hydrogène dans des conditions contrôlées.

Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que le borohydrure de sodium.

Substitution : Les réactions de substitution impliquent souvent des réactifs nucléophiles qui ciblent des groupes fonctionnels spécifiques au sein de la molécule de nodularine.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut entraîner la formation d’analogues de nodularine réduits.

4. Applications de la recherche scientifique

La nodularine a plusieurs applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie et de la médecine . Voici quelques-unes des applications clés :

Chimie : La nodularine est utilisée comme composé modèle pour étudier la synthèse et la stabilité des peptides cycliques.

Biologie : Elle sert d’outil pour étudier les effets des toxines cyanobactériennes sur les écosystèmes aquatiques et leur impact sur la qualité de l’eau.

Médecine : La nodularine est étudiée pour ses effets hépatotoxiques, fournissant des informations sur les maladies du foie et les interventions thérapeutiques potentielles.

Applications De Recherche Scientifique

Toxicological Studies

Hepatotoxicity and Mechanisms of Action

Nodularin is recognized as a potent inhibitor of protein phosphatases 1 and 2A (PP1 and PP2A), which play crucial roles in cellular signaling pathways. The inhibition of these phosphatases can lead to cellular dysregulation, resulting in oxidative stress and apoptosis in liver cells. A study demonstrated that this compound induces oxidative DNA damage by oxidizing purines and promotes apoptosis in HepG2 cells, highlighting its potential as a model for studying liver toxicity mechanisms .

Case Study: Impact on Lipid Profiles

A cross-sectional study in Hunan Province, China, examined the relationship between serum levels of microcystins (including this compound) and dyslipidemia. The results indicated a dose-response relationship between this compound exposure and increased triglyceride levels while decreasing high-density lipoprotein cholesterol (HDL-C) levels. This suggests that this compound may contribute to metabolic disorders linked to lipid metabolism .

Environmental Monitoring

Detection Methods

The detection of this compound in water bodies is critical for assessing environmental health. Recent advancements include the development of sensitive immunoassays capable of detecting this compound at low concentrations (as low as 0.03 µg/L). These assays have been applied to various environmental samples, including coastal waters and marine organisms, facilitating the monitoring of bioaccumulation in the food chain .

Analytical Techniques

A robust analytical method using liquid chromatography coupled with mass spectrometry (LC-MS) has been established for analyzing this compound alongside other microcystins in drinking water. This method demonstrated exceptional linearity and precision, making it suitable for regulatory compliance and public health safety assessments .

Biological Research

Cell Culture Studies

this compound's effects on cellular processes have made it a valuable tool in biological research. It has been used to investigate cellular signaling pathways related to apoptosis and cell proliferation. For instance, studies have shown that this compound exposure alters glutathione levels and increases reactive oxygen species production, leading to lipid peroxidation in cultured rat hepatocytes .

Ecological Implications

Research has also focused on the ecological role of Nodularia spumigena in aquatic ecosystems. This compound production can influence food web dynamics by affecting grazer populations. The toxin serves as an anti-grazer defense mechanism, impacting species interactions within plankton communities .

Public Health Implications

Health Risks Associated with Exposure

Exposure to this compound through contaminated drinking water or seafood poses significant health risks, including liver damage and potential carcinogenic effects. Guidelines have been established to manage risks associated with cyanobacterial blooms containing this compound, emphasizing the need for regular monitoring and public awareness .

Regulatory Frameworks

Various countries have developed regulatory frameworks to manage cyanotoxin levels in water supplies. These regulations are informed by studies linking this compound exposure to health outcomes, necessitating ongoing research and monitoring efforts to protect public health.

Mécanisme D'action

La nodularine cible principalement le foie, où elle provoque des dommages au cytosquelette, une nécrose et un cloquage rapide des hépatocytes . Le composé inhibe les protéines phosphatases 1 et 2A sérine/thréonine (PP1 et PP2A), ce qui entraîne une augmentation de la phosphorylation des protéines et une perturbation des fonctions cellulaires . Cette inhibition entraîne la mort cellulaire et des dommages aux vaisseaux sanguins fins du foie .

Comparaison Avec Des Composés Similaires

La nodularine est structurellement similaire aux microcystines, un autre groupe de toxines cyanobactériennes . Les deux composés sont des peptides cycliques et partagent des mécanismes d’action similaires, notamment l’inhibition des protéines phosphatases . La nodularine est un pentapeptide, tandis que les microcystines sont des heptapeptides . Cette différence structurelle contribue aux variations de leur toxicité et de leur stabilité.

Composés similaires :

Microcystine-LR : Un heptapeptide aux effets hépatotoxiques puissants.

Acide okadaïque : Une toxine polyéther qui inhibe également les protéines phosphatases.

Anatoxine-a : Une neurotoxine produite par les cyanobactéries, qui affecte le système nerveux.

La structure unique de la nodularine et sa forte hépatotoxicité en font un composé important pour la recherche scientifique et la surveillance environnementale.

Activité Biologique

Nodularin (NOD) is a potent hepatotoxin produced by certain cyanobacterial species, particularly Nodularia spp. It has gained attention due to its significant biological activity, particularly its effects on aquatic organisms and potential implications for human health. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity profiles, biodegradation, and relevant case studies.

This compound is a cyclic pentapeptide with a molecular weight ranging from 800 to 900 Da. Its structure is similar to that of microcystins, another class of cyanobacterial toxins, which allows it to inhibit protein phosphatases, particularly protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). This inhibition disrupts cellular signaling pathways, leading to increased phosphorylation of proteins and potential cellular dysfunction.

Table 1: Comparison of this compound and Microcystins

| Feature | This compound | Microcystins |

|---|---|---|

| Molecular Weight | 800-900 Da | 900-1200 Da |

| Structure | Cyclic pentapeptide | Cyclic heptapeptide |

| Target Enzymes | PP1, PP2A | PP1, PP2A |

| Toxicity | Hepatotoxic | Hepatotoxic |

Toxicological Effects

This compound has been shown to exert various toxic effects on different organisms. In aquatic ecosystems, it poses a significant threat to fish and other aquatic life. Research indicates that this compound can accumulate in fish tissues, leading to physiological disturbances and increased mortality rates.

Case Study: Effects on Fish

A review by Sotton et al. (2014) summarized the effects of this compound on various fish species at different ontogenic stages. The findings revealed that exposure to this compound resulted in:

- Reduced growth rates : Fish exposed to this compound exhibited stunted growth compared to control groups.

- Histopathological changes : Liver tissues showed signs of necrosis and cellular degeneration.

- Altered enzyme activities : Key metabolic enzymes were inhibited, indicating compromised liver function.

Biodegradation of this compound

Understanding the biodegradation of this compound is crucial for assessing its environmental impact. Recent studies have identified specific bacteria capable of degrading this compound. For instance, Sphingopyxis sp. strain m6 was shown to effectively degrade this compound under controlled conditions.

Table 2: Biodegradation Kinetics of this compound by Sphingopyxis sp. m6

| Time (h) | NOD Concentration (mg/L) | Degradation Rate (mg/L/d) |

|---|---|---|

| 0 | 0.50 | - |

| 24 | 0.35 | 0.25 |

| 48 | 0.20 | 0.23 |

| 72 | <0.01 | >0.30 |

The study indicated that the degradation rate was influenced by factors such as temperature and pH levels, with optimal degradation occurring at approximately 30°C and neutral pH.

Propriétés

IUPAC Name |

(2Z,5R,6S,9S,12S,13S,16R)-9-[3-(diaminomethylideneamino)propyl]-2-ethylidene-12-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,6,13-trimethyl-3,7,10,14,19-pentaoxo-1,4,8,11,15-pentazacyclononadecane-5,16-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H60N8O10/c1-8-31-38(54)48-34(40(57)58)26(5)36(52)46-29(15-12-20-44-41(42)43)37(53)45-28(25(4)35(51)47-30(39(55)56)18-19-33(50)49(31)6)17-16-23(2)21-24(3)32(59-7)22-27-13-10-9-11-14-27/h8-11,13-14,16-17,21,24-26,28-30,32,34H,12,15,18-20,22H2,1-7H3,(H,45,53)(H,46,52)(H,47,51)(H,48,54)(H,55,56)(H,57,58)(H4,42,43,44)/b17-16+,23-21+,31-8-/t24-,25-,26-,28-,29-,30+,32-,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBQSRWSVIBXNC-HSKGSTCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)CCCN=C(N)N)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C(=O)N[C@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]([C@@H](C(=O)N[C@H](CCC(=O)N1C)C(=O)O)C)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C)CCCN=C(N)N)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H60N8O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60880022 | |

| Record name | Nodularin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

825.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 mg/mL in methanol | |

| Record name | Nodularin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7749 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Direct addition of nodularin to B6C3F1 mouse splenocyte cultures produced a concentration-dependent inhibition of the lymphoproliferative response to concanavalin A stimulation. Nodularin inhibited PMA plus ionomycin (Io)-induced IL-2 mRNA expression in murine splenocytes and thymocytes as determined by quantitative/competitive RT-PCR. To further characterize the mechanism for the transcriptional regulation of IL-2, the binding activity of transcription factors, NF-AT, AP-1, NF-kappaB, and Oct, was evaluated by electrophoretic mobility shift assays in mouse splenocytes. Nodularin reduced the NF-AT binding activity in PMA/Io-induced splenocytes, but no significant effect was observed on AP-1, NF-kappaB, or Oct binding activity. Nodularin also inhibited IL-4 mRNA expression in PMA/Io-stimulated murine splenocytes. These results suggest that T lymphocyte is a possible cellular target of nodularin, and the inhibitory effect of nodularin on T-cell specific transcription factor NF-AT induces T-cell dysfunction, which leads to a diminution in IL-2 and IL-4 gene transcription., Treatment of three microcystin (MC) isotypes, MC-LR, MC-YR and nodularin, on B6C3F1 mouse splenocytes produced dose-dependent inhibition of in vitro polyclonal antibody response and lymphoproliferation to LPS. ConA-induced lymphoproliferative response was decreased by MC-YR and nodularin, but no significant effect was observed in the MC-LR treatment. Intraperitoneal administration of nodularin into B6C3F1 mice decreased humoral immune responses to sheep red blood cell (sRBC), and the inhibitory effect became severe when hepatic uptake of nodularin was blocked by rifampicin. Each MC 1 uM suppressed phorbol 12-myristate 13-acetate (PMA) plus ionomycin-induced IL-2 mRNA expression in splenocytes and thymocytes, but not in EL-4 mouse thymoma cells. To further characterize the mechanism for the reduced IL-2 mRNA level, IL-2 mRNA stability was measured using RT-PCR. Deprivation of PMA/ionomycin stimuli from activated splenocytes and blockade of new transcription resulted in destabilization of IL-2 mRNA, which was accelerated by MC treatment. These results demonstrated that MC down-regulated lymphocyte functions and the immunosuppression was mediated, at least in part, through decreased IL-2 mRNA stability., Okadaic acid is functionally a potent tumor promoter working through inhibition of protein phosphatases 1 and 2A (PP1 and PP2A), resulting in sustained phosphorylation of proteins in cells. The mechanism of tumor promotion with okadaic acid is thus completely different from that of the classic tumor promoter phorbol ester. Other potent inhibitors of PP1 and PP2A - such as dinophysistoxin-1, calyculins A-H, microcystin-LR and its derivatives, and nodularin - were isolated from marine organisms, and their structural features including the crystal structure of the PP1-inhibitor complex, tumor promoting activities, and biochemical and biological effects, are reviewed. The compounds induced tumor promoting activity in three different organs, including mouse skin, rat glandular stomach and rat liver, initiated with three different carcinogens. The results indicate that inhibition of PP1 and PP2A is a general mechanism of tumor promotion applicable to various organs..., A common mechanism in the toxicity of microcystins and nodularin is the specific inhibition of Ser/Thr protein phosphatases 1 and 2A at picomolar concentrations in the cytoplasm and the nucleus in vitro. This inhibition results in hyperphosphorylation of intracellular proteins, which is shown by the rapid disaggregation of intermediate filaments (cytokeratins) that form the cellular scaffold in human and rodent hepatocytes. Microfilaments become detached from the cytoplasmic membrane, which results in cell cytoskeletal deformation and bleb formation. Cell lysis and apoptosis follow, depending on the dose. Death results from dissolution of the liver structure and intrahepatic pooling of blood, which lead to overall haemorrhagic shock. Doses that are not immediately lethal can result in death from liver failure in large animals and humans several months after the initial exposure to microcystin. | |

| Record name | Nodularin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7749 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

118399-22-7 | |

| Record name | Nodularin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118399227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nodularin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 118399-22-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NODULARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0979BIK2QU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nodularin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7749 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.